VVZ-149 -

VVZ-149

Catalog Number: EVT-1535689
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VVZ-149 is an antagonist of both glycine transporter type 2 (GlyT2) and serotonin receptor 2A (5HT2A), with potential anti-nociceptive activity. Upon administration, GlyT2/5HT2A antagonist VVZ-149 binds to and blocks both GlyT2 and 5HT2A. Blockage of GlyT2 prevents the re-uptake of the inhibitory neurotransmitter glycine in the synaptic cleft, thereby potentiating glycine-mediated inhibitory signaling, and inhibiting the firing of neurons, which suppresses the transmission of pain signals to the brain and induces analgesia. Blockage of 5HT2A prevents both the binding of its ligand serotonin and 5HT/5HT2A-mediated signaling.
Source and Classification

VVZ-149 was developed by Vivozon, a biopharmaceutical company focused on innovative therapies for pain management. The compound is classified as a non-narcotic analgesic and is currently undergoing clinical trials to establish its efficacy and safety in various surgical settings .

Synthesis Analysis

Methods and Technical Details

The compound's synthesis is optimized to facilitate large-scale production while maintaining high standards of quality control. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to confirm the identity and purity of VVZ-149 throughout the synthesis process .

Molecular Structure Analysis

Structure and Data

VVZ-149 has a molecular formula of C21H34N2O5C_{21}H_{34}N_{2}O_{5} and a molar mass of approximately 394.51 g/mol. Its structure includes functional groups that are essential for its activity as a glycine transporter inhibitor and serotonin receptor antagonist. The three-dimensional structure can be modeled using computational chemistry software, which helps in understanding its binding interactions with target receptors .

Structural Features

Key features of VVZ-149's molecular structure include:

  • Amino acid-like backbone: This feature is crucial for its interaction with glycine transporters.
  • Hydrophobic regions: These enhance binding affinity to lipid membranes, facilitating its action on receptor sites.
Chemical Reactions Analysis

Reactions and Technical Details

VVZ-149 primarily engages in competitive inhibition with glycine transporters, specifically GlyT2. The inhibition mechanism involves binding to the transporter site, thereby preventing glycine reuptake into presynaptic neurons, which enhances synaptic glycine levels. This action contributes to its analgesic effects by modulating neurotransmitter dynamics in pain pathways .

In addition to its role as a glycine transporter inhibitor, VVZ-149 also interacts with serotonin receptors, which may further influence pain perception and emotional responses associated with pain .

Mechanism of Action

Process and Data

The mechanism of action for VVZ-149 involves multiple pathways:

  1. Glycine Transporter Inhibition: By blocking GlyT2, VVZ-149 increases extracellular levels of glycine, which can enhance inhibitory neurotransmission in the central nervous system.
  2. Serotonin Receptor Antagonism: As an antagonist at the serotonin 5-hydroxytryptamine 2A receptor, VVZ-149 may modulate mood and emotional responses to pain, potentially reducing the affective component of pain perception.
  3. P2X3 Receptor Blockade: This action may further contribute to its analgesic effects by inhibiting nociceptive signaling pathways .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents, which facilitates its formulation for intravenous administration.

Chemical Properties

  • Stability: VVZ-149 exhibits stability under standard laboratory conditions but requires protection from light and moisture during storage.
  • pH Sensitivity: The compound's solubility may vary with pH, impacting its formulation strategies for clinical use.

Relevant data regarding these properties are critical for developing appropriate dosage forms and ensuring patient safety during administration .

Applications

Scientific Uses

VVZ-149 is primarily investigated for its potential as an analgesic in postoperative settings. Clinical trials have demonstrated its efficacy in reducing opioid consumption among patients experiencing moderate to severe postoperative pain following colorectal surgery. This potential application aims to minimize opioid-related side effects and dependence by providing an effective alternative for pain management .

Moreover, ongoing research into VVZ-149's mechanism may uncover additional therapeutic uses in treating chronic pain conditions or other disorders associated with dysregulated neurotransmitter systems.

Pharmacological Characterization of VVZ-149

Molecular Structure and Target Affinity Profiling

VVZ-149 (Opiranserin; CAS 1441000-45-8) is a synthetic small molecule with the chemical name 4-butoxy-N-[[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl]-3,5-dimethoxybenzamide. Its empirical formula is C~21~H~34~N~2~O~5~, corresponding to a molecular weight of 394.51 g/mol [1] [3] [7]. The compound features a benzamide scaffold linked to a tetrahydropyran moiety with a dimethylamino group, contributing to its amphiphilic properties. This structure facilitates blood-brain barrier penetration and interactions with central nervous system targets [8] [10].

Table 1: Target Affinity Profile of VVZ-149

TargetIC₅₀ (μM)SpeciesExperimental System
GlyT20.86HumanIn vitro inhibition assay
5-HT~2A~ Receptor1.3HumanReceptor binding assay
rP2X3 Receptor0.87RatElectrophysiology

VVZ-149 exhibits nanomolar to low-micromolar affinity for its primary targets. The compound acts as a potent dual antagonist, with the highest affinity for glycine transporter type 2 (GlyT2), followed closely by serotonin 5-HT~2A~ receptors and rat P2X3 purinoceptors [1] [3] [9]. Computational studies reveal that its benzamide group forms critical hydrogen bonds with GlyT2 residues (Ser477, Ser479), while the tetrahydropyran moiety engages in hydrophobic interactions with the transporter's substrate-binding pocket [6]. The 0.1-μM difference in IC₅₀ between GlyT2 and 5-HT~2A~ reflects nuanced selectivity achievable through structural optimization of the dimethylamino group [6] [10].

Dual Inhibition Mechanisms: GlyT2 and 5-HT2A Receptor Antagonism

The analgesic efficacy of VVZ-149 stems from its simultaneous modulation of two distinct neuropharmacological pathways:

  • GlyT2 Inhibition: By blocking glycine reuptake in spinal cord synapses, VVZ-149 increases extracellular glycine concentrations. This potentiates glycine-mediated chloride influx through postsynaptic GlyRs, leading to neuronal hyperpolarization and diminished pain signal transmission. Preclinical studies demonstrate that VVZ-149 (25 mg/kg, s.c.) reverses mechanical allodynia in rat neuropathic pain models with efficacy comparable to 3 mg/kg morphine [1] [3] [7]. GlyT2 inhibition primarily affects the sensory-discriminative component of pain by modulating spinal nociceptive processing [6].

  • 5-HT~2A~ Receptor Antagonism: VVZ-149 antagonizes 5-HT~2A~ receptors in limbic and prefrontal regions, mitigating serotonin-mediated facilitation of affective pain components. This action specifically benefits patients with high preoperative negative affect (anxiety, depression, pain catastrophizing). Clinical data show a 40% reduction in opioid consumption within this subgroup, attributed to attenuation of stress-enhanced pain sensitization [2] [4].

Table 2: Functional Consequences of Dual Target Inhibition

TargetNeurotransmitter EffectPain Pathway ModulatedClinical Outcome
GlyT2↑ Synaptic glycineSpinal nociceptive transmissionReduced mechanical allodynia
5-HT~2A~↓ Serotonin signalingCorticolimbic pain processingDecreased affective pain component
P2X3 (rat)↓ ATP-induced excitationPeripheral sensitizationAnti-hyperalgesic effects

The synergistic interaction between GlyT2 inhibition and 5-HT~2A~ antagonism disrupts pain signaling at both spinal and supraspinal levels. In vivo, VVZ-149 (80 mg/kg, p.o.) significantly alleviates mechanical allodynia in rat spinal nerve ligation models, confirming target engagement in neuropathic pain states [1] [7]. Clinical evidence further supports this synergy: Patients receiving VVZ-149 infusions during colorectal surgery exhibited a 34.2% reduction in 24-hour opioid consumption and fewer patient-controlled analgesia demands compared to placebo, despite only modest reductions in overall pain intensity [2] [4]. The additional blockade of ATP-gated P2X3 channels on sensory neurons complements these effects by reducing peripheral nociceptor sensitization [3] [9].

Pharmacokinetic Properties and Metabolic Pathways

VVZ-149 displays linear pharmacokinetics following intravenous administration. Phase I trials in healthy volunteers demonstrated dose-proportional increases in plasma exposure (C~max~ and AUC) across the 0.25–8 mg/kg dose range after a 4-hour infusion [8]. The compound undergoes hepatic metabolism primarily via CYP3A4/5-mediated oxidation, generating an active metabolite, VVZ-368. This metabolite retains GlyT2 inhibitory activity but with reduced potency compared to the parent compound [8].

Table 3: Key Pharmacokinetic Parameters of VVZ-149

ParameterSingle Dose (4 mg/kg)Multiple Dose (6 mg/kg BID)Remarks
C~max~ (μg/mL)12.3 ± 1.814.1 ± 2.2Dose-proportional
t~½~ (h)5.2 ± 0.95.8 ± 1.1No accumulation
V~d~ (L/kg)0.83 ± 0.160.79 ± 0.14Extensive tissue distribution
CL (mL/min/kg)18.4 ± 3.219.1 ± 3.5Moderate clearance
VVZ-368 Accumulation-1.23–2.49-foldAfter 5th–6th doses

Simulations of loading-dose regimens (e.g., 5 mg/kg bolus followed by 3 mg/kg maintenance) achieve therapeutic concentrations predicted from rodent pain models (≥1.5 μM) [8]. VVZ-149 exhibits a moderate volume of distribution (0.8 L/kg), suggesting penetration beyond plasma compartments. Its elimination half-life of ~5 hours supports intermittent dosing, though metabolite accumulation necessitates monitoring during prolonged therapy [8]. Urinary excretion accounts for <10% of unchanged drug, confirming metabolism as the primary clearance pathway [8] [10].

Properties

Product Name

VVZ-149

IUPAC Name

Unknown

SMILES

Unknown

Solubility

Soluble in DMSO, not in water

Synonyms

VVZ-149, VVZ 149, VVZ149

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.